Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate
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Overview
Description
4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with amino, cyano, and methyl groups, as well as a methyl ester functional group. It is used primarily in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxylic acid with appropriate reagents to introduce the amino, cyano, and methyl groups. The esterification process is then carried out to form the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The methyl ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
4-Pyridinecarboxylicacid,2-amino-3-cyano-6-methyl-,methylester(9CI) is unique due to its specific substitution pattern on the pyridine ring. The presence of the amino, cyano, and methyl groups, along with the methyl ester, distinguishes it from other pyridinecarboxylic acids. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7(4-10)8(11)12-5/h3H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEUYOIDCJBFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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